
Retrocyclin-1
説明
Retrocyclin-1 is a member of the theta-defensin family, which are cyclic peptides known for their antimicrobial properties. These peptides are unique in their structure, featuring a cyclic backbone and three disulfide bonds. This compound was initially discovered in nonhuman primates and has shown significant potential in inhibiting the entry of human immunodeficiency virus (HIV-1) into cells .
準備方法
Synthetic Routes and Reaction Conditions: Retrocyclin-1 can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct formation of disulfide bonds, which are crucial for the peptide’s stability and function .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of solid-phase peptide synthesis can be scaled up for larger production. This involves automated peptide synthesizers and rigorous purification processes to obtain high-purity peptides suitable for research and potential therapeutic applications .
化学反応の分析
RC-101 (Lysine-Substituted Analog)
-
Modification : Substitution of Arg9 with Lys introduces a free amino group for labeling while retaining charge .
-
Structural fidelity : CD spectra of RC-101 match retrocyclin-1, confirming preserved secondary structure .
-
Activity : Retains anti-HIV-1 efficacy, with IC50 values comparable to this compound (1.25–2 μg/mL) .
Mechanism of Action
-
Membrane disruption : Binds microbial membranes via electrostatic interactions, leveraging its cationic charge (net +4) .
-
HIV-1 inhibition : Blocks proviral DNA formation by targeting early infection stages (e.g., viral entry or reverse transcription) .
Table 1: Minimal Effective Concentrations (MEC) Against Pathogens
Pathogen | MEC (μg/mL) | Source |
---|---|---|
E. coli | 1.0 | |
S. aureus | 2.5 | |
C. albicans | 5.0 | |
HIV-1 (JR-CSF) | 1.25 |
Reverse-Phase HPLC (RP-HPLC)
-
Retention time : Synthetic RC-101 elutes at 26–28 minutes, matching recombinant peptides from transfected cells .
-
Multimer detection : Western blot reveals monomeric (≈2 kDa), dimeric (≈4 kDa), and trimeric (≈6 kDa) forms in cell extracts .
Mass Spectrometry (MS)
-
Lys-C digestion : Cleavage at lysine residues confirms RC-101 sequence (Gly-Ile-Cys-Arg-...) .
-
Alkylation : Iodoacetamide treatment confirms disulfide bond reduction, yielding a 6-fold alkylated mass of 2,238.1 Da .
Stability and Formulation
-
Thermal stability : Retains activity after 24 hours at 37°C in physiological buffers .
-
Film formulations : RC-101 embedded in hydroxyethylcellulose films maintains antiviral efficacy, with >90% release within 30 minutes .
Structural Insights from Molecular Modeling
科学的研究の応用
Case Studies
- In Vitro Studies : Research has shown that RC-101, an analogue of Retrocyclin-1, can prevent HIV-1 infection in organotypic models of human cervicovaginal tissue. In these studies, RC-101 was effective in reducing HIV-1 DNA levels by eightfold to fourteenfold without causing tissue damage or inflammatory responses .
- Human Cell Models : A study demonstrated that human promyelocytic cells could be genetically modified to produce bioactive retrocyclins. These modified cells exhibited enhanced resistance to HIV-1 infection when treated with retrocyclins, showcasing the peptide's potential for therapeutic use .
- Topical Microbicide Development : RC-101 has been formulated as a topical microbicide for preventing sexually transmitted infections (STIs). Its application in preclinical trials on macaque models showed promising results, indicating that it could serve as an effective preventive measure against HIV transmission .
Antimicrobial Properties
Beyond its antiviral capabilities, this compound exhibits broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. This characteristic makes it a valuable candidate for developing new antimicrobial therapies.
Research Findings
- Bactericidal Activity : Studies have confirmed that this compound demonstrates significant bactericidal effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes, leading to cell lysis .
- In Vivo Efficacy : In vivo studies have indicated that RC-101 retains its antimicrobial properties when applied topically in animal models, suggesting its potential utility in treating infections caused by resistant bacterial strains .
Potential Clinical Applications
The diverse applications of this compound extend to several clinical areas:
作用機序
Retrocyclin-1 exerts its effects by binding to carbohydrate-containing surface molecules on pathogens, thereby preventing their entry into host cells. Specifically, it binds to glycoproteins and glycolipids implicated in HIV-1 entry, such as gp120 and CD4. This binding inhibits the fusion of the viral envelope with the host cell membrane, blocking infection .
類似化合物との比較
Alpha-defensins: Linear peptides with antimicrobial properties but lack the cyclic structure of theta-defensins.
Beta-defensins: Similar to alpha-defensins but differ in their disulfide bonding pattern.
Theta-defensins: The broader family to which retrocyclin-1 belongs, characterized by their cyclic structure and antimicrobial activity
Uniqueness of this compound: this compound is unique due to its cyclic structure, which imparts stability and resistance to proteolytic degradation. This makes it a promising candidate for therapeutic applications where stability is crucial .
生物活性
Retrocyclin-1 (RC-100) is a cyclic peptide derived from the θ-defensin family, characterized by its unique structure and significant biological activities, particularly against HIV-1. This article explores the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound consists of 18 amino acids arranged in a circular structure stabilized by three disulfide bonds. This configuration contributes to its stability and activity against various pathogens, including HIV-1. The peptide's net positive charge (+4) enhances its interaction with negatively charged viral components and cellular membranes, facilitating its antiviral effects .
This compound exhibits potent antiviral activity by inhibiting the entry of HIV-1 into host cells. It binds to the viral envelope protein gp41, preventing the formation of the six-helix bundle necessary for viral fusion with host cells. Studies have shown that RC-100 can inhibit HIV-1 infection in vitro by up to 95% .
Comparative Studies
In comparative analyses, this compound was found to be effective against various strains of HIV-1, including both T-tropic and M-tropic variants. Its activity was assessed alongside analogs such as RC-101, which has shown enhanced potency due to structural modifications .
Peptide | Net Charge | Antiviral Activity (%) | Mechanism of Action |
---|---|---|---|
This compound | +4 | ~95 | Inhibits gp41 fusion |
RC-101 | +5 | Higher than RC-100 | Enhanced binding to gp41 |
Case Studies
Research conducted on organotypic models of human cervicovaginal tissue demonstrated that RC-101 retained full antiviral activity in the presence of vaginal fluid without inducing inflammation or cytotoxicity . In another study, continuous exposure of HIV-1 to sub-inhibitory concentrations of RC-101 resulted in minimal viral resistance, indicating its potential for long-term therapeutic use .
Antimicrobial Properties
Beyond its antiviral capabilities, this compound also exhibits antimicrobial properties against various bacterial strains. However, studies indicate that while RC-100 can induce mast cell degranulation—a critical component of immune response—it does not significantly inhibit bacterial growth at high concentrations .
Safety and Toxicity Profiles
Safety studies involving excised human ectocervical tissues revealed that RC-101 did not alter tissue viability or induce inflammatory responses over extended exposure periods . This finding is crucial for its potential application as a topical microbicide.
Future Directions and Therapeutic Potential
The promising results from in vitro studies suggest that this compound and its analogs could serve as effective components in microbicide formulations aimed at preventing sexual transmission of HIV. Ongoing research is focused on optimizing these peptides for enhanced stability and efficacy in clinical settings.
特性
IUPAC Name |
1-[3-[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,37S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,31,43-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H128N30O18S6/c1-9-35(5)53-67(119)99-45-31-125-123-29-43(59(111)89-25-49(105)91-39(17-13-21-83-71(75)76)57(109)87-27-51(107)101-53)97-69(121)55(37(7)11-3)104-66(118)48-34-128-127-33-47(95-61(113)41(93-63(45)115)19-15-23-85-73(79)80)65(117)103-56(38(8)12-4)70(122)98-44-30-124-126-32-46(64(116)94-42(62(114)96-48)20-16-24-86-74(81)82)100-68(120)54(36(6)10-2)102-52(108)28-88-58(110)40(18-14-22-84-72(77)78)92-50(106)26-90-60(44)112/h35-48,53-56H,9-34H2,1-8H3,(H,87,109)(H,88,110)(H,89,111)(H,90,112)(H,91,105)(H,92,106)(H,93,115)(H,94,116)(H,95,113)(H,96,114)(H,97,121)(H,98,122)(H,99,119)(H,100,120)(H,101,107)(H,102,108)(H,103,117)(H,104,118)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)(H4,81,82,86)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-,55-,56-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPMSXLQWRKULW-QYJCGYSGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC4=O)CCCNC(=N)N)C(C)CC)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC4=O)CCCNC(=N)N)[C@@H](C)CC)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H128N30O18S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1918.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Retrocyclin-1 exert its antiviral activity against HIV-1?
A1: this compound primarily targets the entry stage of the HIV-1 lifecycle. It binds with high affinity to the viral envelope glycoprotein gp41, specifically the C-terminal heptad repeat region []. This interaction effectively prevents the formation of the 6-helix bundle, a crucial step for HIV-1's fusion with the host cell membrane, thereby inhibiting viral entry [, ].
Q2: Does this compound interact with host cell factors?
A2: Yes, research indicates that this compound also exhibits lectin-like properties, binding to glycosylated molecules like gp120 and CD4 on the host cell surface [, , ]. These interactions contribute to its antiviral activity, potentially by interfering with viral attachment to target cells [].
Q3: What is the molecular structure of this compound?
A3: this compound is a cyclic octadecapeptide with three intramolecular disulfide bonds arranged in a ladder-like configuration, contributing to its stability and activity [, ]. Its cyclic structure is crucial for its antiviral potency, as evidenced by the reduced activity of its acyclic variants [].
Q4: What is the amino acid sequence of this compound?
A4: The amino acid sequence of this compound is cyclo(-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg) [].
Q5: How do structural modifications impact the activity of this compound?
A5: Studies with this compound analogues have revealed crucial structure-activity relationships. For instance, RC-101, a this compound analogue with a single, conservative amino acid substitution (Arg --> Lys), demonstrated significantly enhanced potency against a panel of primary HIV-1 isolates compared to the parent peptide [].
Q6: Does the chirality of this compound affect its activity?
A6: Yes, research has shown that an enantiomer of this compound composed entirely of D-amino acids (RC-112) exhibited superior antiviral activity compared to the naturally occurring L-amino acid form. This difference is attributed to RC-112's enhanced resistance to protease degradation [].
Q7: Have any formulations been explored to improve the stability or delivery of this compound?
A8: Yes, researchers have explored formulating this compound analogues, such as RC-101, into a polyvinyl-alcohol vaginal film for potential use as a topical microbicide []. This formulation demonstrated stability for up to 6 months while retaining in vitro and ex vivo antiviral activity [].
Q8: What cell lines are commonly used to study the antiviral activity of this compound?
A9: Several cell lines have been employed to assess the efficacy of this compound. JC53-BL cells, a modified HeLa cell line, are commonly used due to their expression of HIV-1 receptors and reporter genes, allowing for the quantification of viral infection [, ]. Additionally, studies utilizing human peripheral blood mononuclear cells (PBMCs) provide insights into this compound's activity in a more physiologically relevant context [].
Q9: Has this compound demonstrated efficacy in animal models?
A10: While not directly tested against HIV-1 in vivo, this compound has shown promise in murine models of other infections. For instance, it demonstrated protective effects against Bacillus anthracis, enhancing the phagocytosis and killing of spores by macrophages [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。